4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
CAS No.: 844858-03-3
Cat. No.: VC6724854
Molecular Formula: C25H22ClN3O2
Molecular Weight: 431.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844858-03-3 |
|---|---|
| Molecular Formula | C25H22ClN3O2 |
| Molecular Weight | 431.92 |
| IUPAC Name | 4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C25H22ClN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3 |
| Standard InChI Key | NBUUMQWGGAJHQQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Introduction
Components of the Compound
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Benzimidazole Core: This part of the molecule is known for its presence in various pharmaceuticals due to its biological activity, including antimicrobial and anticancer properties .
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4-Chlorobenzyl Group: This substituent is often used in organic synthesis to introduce chlorinated aromatic rings, which can affect the compound's reactivity and biological activity .
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Pyrrolidinone Ring: This structure is common in compounds with neurological or pharmacological interest due to its ability to interact with biological targets .
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3-Methoxyphenyl Group: This substituent can influence the compound's solubility and interaction with biological systems due to its methoxy group, which adds polarity .
Synthesis
The synthesis of this compound would likely involve multiple steps, including the formation of the benzimidazole core, introduction of the 4-chlorobenzyl group, and incorporation of the pyrrolidinone and 3-methoxyphenyl moieties. A general approach might involve:
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Formation of Benzimidazole Core: This could involve condensation reactions between appropriate precursors.
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Introduction of 4-Chlorobenzyl Group: Alkylation reactions could be used to add this substituent.
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Pyrrolidinone Ring Formation: This might involve cyclization reactions with appropriate starting materials.
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Incorporation of 3-Methoxyphenyl Group: This could be achieved through nucleophilic substitution or other coupling reactions.
Biological Activity
The biological activity of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its ability to interact with biological targets. Given its structural components, potential activities could include:
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Antimicrobial Activity: The benzimidazole core is known for its antimicrobial properties.
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Neurological Effects: The pyrrolidinone ring could interact with neurological targets.
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Anticancer Potential: Some benzimidazole derivatives have shown anticancer activity.
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